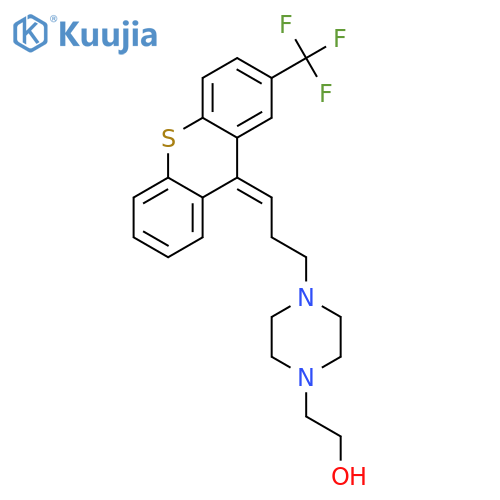Cas no 53772-82-0 (2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol)

2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-Piperazineethanol,4-[(3Z)-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-
- (Z)-4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol
- 2-(4-{(3Z)-3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl }-1-piperazinyl)ethanol
- CIS-FLUPENTIXOL, BP STANDARD
- (Z)-4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)-1-piperazineethanol
- (Z)-4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazine-1-ethanol
- 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)-, (Z)-
- alpha-Flupenthixol
- cis-(Z)-Flupenthixol
- cis-Flupentixol
- 2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol
- 2-[4-[(3Z)-3-[2-(trifluoromethyl)-9-thioxanthenylidene]propyl]-1-piperazinyl]ethanol;hydrochloride
- N-7009
- FLUPENTIXOL, (Z)-
- LC 44
- DTXCID7026310
- FA0UYH6QUO
- 2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazino]ethanol;hydrochloride
- 2-(4-(3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl)-1-piperazinyl)ethanol #
- BSPBio_000379
- CHEBI:10454
- NCGC00162179-05
- 2-Trifluoromethyl-9-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propylidene)thioxanthene
- EINECS 258-756-4
- N 7009
- 4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)-1-piperazineethanol
- UNII-21HMQ851IS
- Lopac0_000528
- Zuflupentixol
- NCGC00162179-02
- 1-Piperazineethanol, 4-[(3Z)-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-
- CAS-53772-82-0
- CHEMBL54661
- Flurentixol
- Z-FLUPENTHIXOL
- 2-Trifluoromethyl-9-(3-(4-(.beta.-hydroxyethyl)-1-piperazinyl)propylidene)thioxanthene
- .ALPHA.-FLUPENTHIXOL
- NCGC00162179-12
- Fluanxol
- Siplaril
- D01044
- 53772-82-0
- Flupenthixole
- Tox21_112003_1
- SDCCGSBI-0050511.P002
- cis flupenthixol
- CCG-204618
- NCGC00162179-04
- EN300-21702589
- L000972
- Prestwick3_000340
- Biomol-NT_000021
- NCGC00162179-06
- 1-Piperazineethanol, 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-
- SMR000875208
- 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)thioxanthen-9-ylidene)propyl)-
- 4-[3-[2-(trifluoromethyl)-9h-thioxanthen-9-ylidene]propyl]-1-piperazineethanol
- NS00010409
- Tox21_112003
- SCHEMBL34200
- 2709-56-0
- 2-(4-{3-[(9Z)-2-(TRIFLUOROMETHYL)-9H-THIOXANTHEN-9-YLIDENE]PROPYL}PIPERAZIN-1-YL)ETHAN-1-OL
- 2-[4-[(3Z)-3-[2-(Trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol
- DTXSID9046310
- EINECS 220-304-9
- cid_10140115
- Flupentixol (INN)
- Flupentixol
- Emergil
- Q420350
- (Z)-2-(4-(3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethanol
- NCGC00162179-08
- cis-(Z)-Flupenthixol dihydrochloride
- UNII-FA0UYH6QUO
- NCGC00162179-03
- MLS001332581
- Fluphenthixol
- 2-Trifluoromethyl-9-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propylidene]thioxanthene
- 21HMQ851IS
- Flupentixolo
- BDBM79172
- (Z)-2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol
- cis(Z)Flupenthixol
- BRD-K70487031-001-01-0
- 1-PIPERAZINEETHANOL, 4-((3Z)-3-(2-(TRIFLUOROMETHYL)-9H-THIOXANTHEN-9-YLIDENE)PROPYL)-
- DB00875
- 4-(3-(2-(Trifluoromethyl)thioxanthen-9-ylidene)propyl)-1-piperazineethanol
- 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)-
- NCGC00162179-01
- W-107130
- cis-Flupenthixol
- BPBio1_001183
- FLUPENTHIXOL
- GTPL948
- Fluxanxol
- Z-FLUPENTIXOL
- Depixol (TN)
- BPBio1_000417
- LC-44
- Flupentixol [INN:BAN:DCF]
- Siplarol
- 4-((3Z)-3-(2-(TRIFLUOROMETHYL)-9H-THIOXANTHEN-9-YLIDENE)PROPYL)-1-PIPERAZINEETHANOL
- Prestwick2_000340
- Flupentixolum [INN-Latin]
- (Z)-flupentixol
- DB-322128
- DA-53259
- BRD-K70487031-001-02-8
- (Z)-4-[3-[2-(TRIFLUOROMETHYL)-9H-THIOXANTHEN-9-YLIDENE]PROPYL ]PIPERAZINE-1-ETHANOL
-
- MDL: MFCD00866638
- インチ: InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5-
- InChIKey: NJMYODHXAKYRHW-DVZOWYKESA-N
- ほほえんだ: C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO
計算された属性
- せいみつぶんしりょう: 434.16415
- どういたいしつりょう: 434.163969
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 592
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 52
じっけんとくせい
- PSA: 26.71
- LogP: 4.47750
2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-21702589-0.05g |
2-(4-{3-[(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethan-1-ol |
53772-82-0 | 0.05g |
$2755.0 | 2023-09-16 |
2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol 関連文献
-
Rüdiger W. Seidel,Adrian Richter,Richard Goddard,Peter Imming Chem. Commun. 2023 59 4697
-
Bree A. Gorman,Paul S. Francis,Neil W. Barnett Analyst 2006 131 616
-
Adinarayana Nandikolla,Singireddi Srinivasarao,Banoth Karan Kumar,Sankaranarayanan Murugesan,Himanshu Aggarwal,Louise L. Major,Terry K. Smith,Kondapalli Venkata Gowri Chandra Sekhar RSC Adv. 2020 10 38328
-
Sarah A. P. Pereira,Susana P. F. Costa,Edite Cunha,Marieta L. C. Passos,André R. S. T. Araújo,M. Lúcia M. F. S. Saraiva New J. Chem. 2018 42 13081
2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-olに関する追加情報
53772-82-0および2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-olに関する最新研究動向
CAS番号53772-82-0として知られる化合物、ならびにその関連物質である2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-olは、近年、神経精神疾患治療薬としての可能性が注目されています。本化合物は、チオキサンテン骨格とピペラジン誘導体を有する構造的特徴から、ドパミン受容体やセロトニン受容体に対する多様な調節作用を示すことが報告されています。
2023年以降の最新研究によると、この化合物は特に統合失調症や双極性障害の治療標的として再評価されています。分子動力学シミュレーションを用いた研究では、D2受容体との結合親和性が従来の抗精神病薬と比較して特異的なプロファイルを示すことが明らかになりました。また、5-HT2A受容体に対する部分作動薬としての特性も確認されており、これが副作用プロファイルの改善に関与している可能性が指摘されています。
創薬化学の観点からは、この化合物の構造最適化が精力的に行われています。特に、ピペラジン部位の修飾による代謝安定性の向上や、チオキサンテン環のフッ素置換が生体利用効率に及ぼす影響についての詳細な構造活性相関研究が報告されています。最近の動物モデルを用いた前臨床試験では、認知機能改善効果が確認され、従来の抗精神病薬では見られない新規な作用機序が示唆されています。
薬物動態研究の分野では、本化合物の肝代謝経路に関する新たな知見が得られています。CYP3A4を介する代謝が主経路であることが確認された一方で、UGT1A1によるグルクロン酸抱合も重要な代謝経路であることが判明しました。これらの知見は、臨床試験における薬物相互作用のリスク評価に重要な示唆を与えるものです。
安全性評価に関しては、最新のin vitro心毒性アッセイにおいて、hERGチャネル阻害活性が比較的低いことが確認され、心臓毒性リスクが低い可能性が示されています。また、遺伝毒性試験でも陰性結果が得られており、開発候補化合物としての有望性が支持されています。
今後の展望として、この化合物を中核とした新���治療薬の開発が期待されます。特に、治療抵抗性統合失調症や陰性症状に対する効果が注目されており、現在計画中の第II相臨床試験の結果が待たれます。さらに、分子イメージング技術を用いた受容体占有率研究により、最適投与量の設定が進められる予定です。
53772-82-0 (2-(4-{3-(9Z)-2-(trifluoromethyl)-9H-thioxanthen-9-ylidenepropyl}piperazin-1-yl)ethan-1-ol) 関連製品
- 2709-56-0(Flupentiol)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)




